Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-b]pyridine intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The compound can inhibit or activate these targets, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar in structure but with a hydroxyl group instead of an amino group.
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate: Contains a phenyl group, which alters its chemical and biological properties.
Uniqueness
Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-17-9(16)7-6(14)4-2-3-5(10(11,12)13)15-8(4)18-7/h2-3H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVXATHGLGLCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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